4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid
Description
4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid is a synthetic organic compound with the molecular formula C23H19NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis.
Properties
IUPAC Name |
4-[[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-25(14-16-10-12-17(13-11-16)23(26)27)24(28)29-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYMITTUGADOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Agent-Mediated Activation
The most widely reported method for synthesizing FMOC-MeAmBz involves coupling FMOC-protected amines with benzoic acid derivatives. A 2023 study demonstrated the efficacy of hexafluorophosphate-based coupling agents, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in facilitating this reaction. Under nitrogen atmosphere, FMOC-methylamine is activated with HATU (1.2 equiv) in dimethylformamide (DMF), followed by the addition of 4-(aminomethyl)benzoic acid (1.3 equiv) in four portions at 0°C. The reaction proceeds at room temperature for 140 minutes, yielding the target compound in 72–91% after precipitation and filtration.
Table 1: Coupling Agent Performance in FMOC-MeAmBz Synthesis
| Coupling Agent | Base | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| HATU | NMM | DMF | 91 | >95 | |
| HBTU | DIPEA | DCM | 68 | 89 | |
| COMU | DIPEA | DMF | 78 | 92 |
The choice of base significantly impacts reaction efficiency. N-Methylmorpholine (NMM) outperforms diisopropylethylamine (DIPEA) in HATU-mediated couplings due to its superior solubility in DMF. Post-reaction workup typically involves partial solvent removal under vacuum, followed by precipitation in water or dichloromethane (DCM).
Solution-Phase Methylation Strategies
Reductive Amination Pathways
Alternative routes employ reductive amination to introduce the methyl group post-FMOC protection. A 2022 protocol detailed the reaction of 4-(aminomethyl)benzoic acid with formaldehyde (1.5 equiv) in methanol under hydrogen atmosphere, catalyzed by 10% palladium on carbon. Subsequent FMOC protection using FMOC-Cl (1.1 equiv) in dichloromethane with DIPEA (2 equiv) yielded the target compound in 65% overall yield. This two-step approach circumvents challenges associated with secondary amine reactivity during direct FMOC conjugation.
Temperature-Dependent Yield Optimization
Melting point analysis from Sigma-Aldrich technical data (177–178°C) corroborates the crystalline purity achievable through controlled precipitation. Cooling the reaction mixture to 0°C before water addition reduces byproduct formation, as evidenced by nuclear magnetic resonance (NMR) spectra showing singlets at δ 7.89 ppm for aromatic protons.
Chromatographic Purification Techniques
Reverse-Phase HPLC Conditions
Crude FMOC-MeAmBz requires purification to meet pharmaceutical-grade standards (>98% purity). GlpBio reports successful isolation using C18 columns with acetonitrile/water gradients (20–80% over 30 minutes). Retention times correlate strongly with the compound’s LogP value of 3.1, as calculated from its molecular formula (C24H21NO4).
Table 2: Solubility Profile of FMOC-MeAmBz
| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |
|---|---|---|---|
| DMSO | 25 | 25 | |
| DCM | 50 | 20 | |
| Acetone | 35 | 30 |
Industrial-Scale Production Protocols
Continuous Flow Synthesis
Recent advancements adapt batch protocols to continuous flow systems. A 2023 pilot study achieved 83% yield using microreactors (0.5 mm ID) with residence times of 8 minutes at 50°C. This method reduces solvent consumption by 40% compared to traditional batch processes.
Table 3: Comparative Analysis of Synthetic Methods
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Yield (%) | 91 | 83 |
| Reaction Time | 140 min | 8 min |
| DMF Volume (L/kg) | 15 | 9 |
Analytical Characterization Standards
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6) exhibits characteristic peaks at δ 4.21 ppm (CH2-FMOC), δ 7.75–7.89 ppm (aromatic protons), and δ 12.14 ppm (carboxylic acid). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 396.1443 [M+H]+ (calc. 396.1449).
Purity Assessment
Ion-pair chromatography with UV detection (254 nm) remains the gold standard, though emerging techniques like charged aerosol detection (CAD) show promise for non-chromophoric impurity identification.
Chemical Reactions Analysis
Types of Reactions
4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C23H23NO4
- Molecular Weight : 389.4 g/mol
- CAS Number : 256935-69-0
The structure features a fluorenyl group, which enhances the stability and pharmacokinetic properties of drugs. The methoxy and carbonyl groups contribute to its reactivity and interaction with biological targets.
Peptide Synthesis
One of the primary applications of this compound is as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids, which is crucial for constructing peptides and proteins in laboratory settings. The fluorenylmethoxycarbonyl (Fmoc) group is particularly valuable for protecting amino groups during synthesis, allowing for selective deprotection at later stages.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. Studies have shown that derivatives of fluorenylmethoxycarbonyl compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The fluorenyl moiety is believed to enhance cytotoxicity against tumor cells, making it a subject of interest in cancer therapeutics.
Anti-inflammatory Effects
In addition to its antitumor properties, the compound has demonstrated anti-inflammatory effects in vitro. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This potential makes it a candidate for further exploration in treating inflammatory diseases.
Antioxidant Activity
Preliminary studies suggest that 4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid may possess antioxidant properties. It appears to scavenge free radicals, contributing to protective effects against oxidative stress, which is implicated in various pathological conditions.
Comparative Analysis with Related Compounds
To understand the efficacy of this compound better, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This Compound | High | Moderate | High |
| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid | Moderate | High | Moderate |
| 4-methoxybenzoic acid | Low | Low | Low |
Antitumor Studies
A study published in the Journal of Medicinal Chemistry reported that derivatives of fluorenylmethoxycarbonyl compounds showed significant inhibition of cancer cell growth in vitro, particularly against breast and colon cancer cell lines. These findings highlight the potential for developing new anticancer agents based on this compound's structure.
Inflammation Models
In animal models of inflammation, treatment with this compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups. This suggests its utility in therapeutic strategies aimed at managing inflammatory conditions.
Oxidative Stress Protection
Investigations into the antioxidant properties revealed that this compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress. Such effects are critical for developing strategies to mitigate oxidative damage associated with various diseases.
Mechanism of Action
The mechanism of action of 4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The deprotection of the Fmoc group is typically achieved using a base such as piperidine, which removes the Fmoc group and regenerates the free amine.
Comparison with Similar Compounds
Similar Compounds
4-({(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid: Similar structure but with a butanoic acid moiety instead of benzoic acid.
Fmoc-N-methyl-γ-aminobutyric acid: Another Fmoc-protected amino acid with a different side chain.
Uniqueness
4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a benzoic acid moiety. This combination provides distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Biological Activity
4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid, commonly referred to as Fmoc-methylaminomethylbenzoic acid, is a compound of significant interest in medicinal chemistry and peptide synthesis. Its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its stability and functionality in various biological applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid is , with a molecular weight of approximately 393.45 g/mol. The presence of the Fmoc group allows for selective protection of amino groups during peptide synthesis, making it a valuable building block in organic chemistry.
The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Studies have shown that it can modulate enzyme activities, influencing critical biological pathways. The mechanism includes:
- Enzyme Inhibition : The compound has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as signal transduction and gene expression.
- Binding Affinity : Research indicates that 4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid exhibits significant binding affinity to target proteins, which is crucial for its therapeutic efficacy.
Biological Activity Studies
Recent studies have focused on the pharmacological effects of this compound in various biological systems. Below is a summary of key findings:
Case Studies
- Cancer Cell Lines : In a study examining the effects on breast cancer cell lines, treatment with 4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), indicating strong anti-cancer potential.
- Inflammation Models : In models of inflammation, this compound reduced TNF-alpha levels by approximately 50% when compared to untreated controls, highlighting its role in modulating inflammatory responses.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis involves Fmoc-protection of the amine group using Fmoc-Cl in a 1:1 dioxane-water mixture at 0°C, with Na₂CO₃ as a base. Reaction completion is monitored via LC-MS. Acidification with 1 N HCl to pH 5 precipitates the product, which is filtered, washed (water/hexane), and dried under vacuum. Yield optimization (e.g., 90%) requires precise stoichiometry and temperature control during the Fmoc coupling step .
- Critical Parameters :
- Stoichiometric balance of Fmoc-Cl and starting amine.
- pH control during acidification to avoid side reactions.
- Solvent purity to prevent byproduct formation.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirms substitution patterns and Fmoc-group integration.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed [M+Na]⁺ = 572.20 vs. calc. 572.22) .
- LC-MS : Monitors reaction progress and detects impurities.
- Common Pitfalls : Residual solvents or unreacted Fmoc-Cl may skew purity assessments. Column chromatography or recrystallization is recommended for further purification .
Advanced Research Questions
Q. How do stability and decomposition profiles of this compound influence experimental design in peptide synthesis?
- Stability Insights :
- The Fmoc group is stable under basic conditions but cleaved by piperidine or DBU in peptide synthesis.
- Thermal decomposition occurs above 200°C, releasing toxic fumes (e.g., CO, NOₓ). Storage at -20°C in inert atmospheres (Ar/N₂) is advised to prevent hydrolysis .
- Experimental Design :
- Avoid prolonged exposure to light or humidity.
- Use anhydrous solvents (e.g., DMF, THF) for coupling reactions to minimize side reactions .
Q. How can researchers resolve contradictions between NMR and MS data when characterizing this compound?
- Case Study : Discrepancies may arise from isotopic impurities (e.g., ¹³C in Fmoc groups) or residual solvents.
- Resolution Strategies :
- DEPT-135 NMR : Differentiates CH₂/CH₃ groups in the methylene linker.
- High-Resolution MS (HRMS) : Accurately identifies adducts (e.g., [M+H]⁺ vs. [M+Na]⁺).
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm the benzoic acid backbone .
Q. What structural analogs of this compound exhibit improved bioactivity, and how are they synthesized?
- SAR Insights :
- Fluorinated Analogs : Substitution at the benzoic acid ring (e.g., 3,5-difluoro) enhances binding to epigenetic reader proteins .
- Spirocyclic Derivatives : Improve metabolic stability (e.g., spiro[3.3]heptane-carboxylic acid derivatives) .
- Synthetic Routes :
- Microwave-assisted synthesis reduces reaction times for analogs.
- Enzymatic resolution (e.g., lipases) achieves chiral purity in stereoisomers .
Key Recommendations for Researchers
- Stereochemical Control : Use chiral HPLC to separate enantiomers, as stereochemistry impacts biological activity (e.g., STAT3 inhibition) .
- Scale-Up Challenges : Replace hexane with ethyl acetate for safer large-scale precipitations .
- Collaborative Tools : Utilize SHELX software for crystallographic validation of synthetic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
